molecular formula C29H30N4O4 B11046981 N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11046981
M. Wt: 498.6 g/mol
InChI Key: BWQNRLYXWQHKBS-UHFFFAOYSA-N
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Description

N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide is a complex organic compound that belongs to the class of dihydropyrimido[1,2-A][1,3]benzimidazole derivatives. This compound is characterized by its unique structure, which includes both dimethylphenyl and trimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with urea or thiourea in the presence of a catalyst to yield the desired dihydropyrimido[1,2-A][1,3]benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C29H30N4O4/c1-16-11-12-20(17(2)13-16)31-28(34)25-18(3)30-29-32-21-9-7-8-10-22(21)33(29)26(25)19-14-23(35-4)27(37-6)24(15-19)36-5/h7-15,26H,1-6H3,(H,30,32)(H,31,34)

InChI Key

BWQNRLYXWQHKBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=C(C(=C5)OC)OC)OC)C)C

Origin of Product

United States

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